molecular formula C24H52BrN B13411542 N-Decyl-N,N-dimethyldodecan-1-aminium bromide CAS No. 76476-02-3

N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Cat. No.: B13411542
CAS No.: 76476-02-3
M. Wt: 434.6 g/mol
InChI Key: AXYXAGRFJFVAFQ-UHFFFAOYSA-M
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Description

N-Decyl-N,N-dimethyldodecan-1-aminium Bromide is a quaternary ammonium compound (QUAT) of significant interest in scientific research, particularly for applications requiring cationic surfactant properties. Its structure, featuring a positively charged ammonium nitrogen center with one decyl (C10), one dodecyl (C12), and two methyl groups, promotes adsorption onto various surfaces and enables interaction with negatively charged cellular membranes . This mechanism is fundamental to its role as an antimicrobial agent, as it can disrupt membrane integrity in bacteria and fungi, leading to cell lysis . In the field of materials science, this compound and its structural analogs show great promise as corrosion inhibitors for metals such as stainless steel in acidic environments . The inhibitor molecules form a protective film on the metal surface, acting as a barrier against corrosive agents like hydrochloric acid, with efficiency often enhanced by the presence of long alkyl chains which increase hydrophobicity . Furthermore, the surfactant properties of such dialkyl dimethylammonium bromides make them suitable for use as phase transfer catalysts, where they facilitate reactions between reagents in immiscible phases, and as components in disinfectant formulations . As a research chemical, it provides a versatile template for investigating the structure-activity relationships of cationic surfactants, where the chain length of the alkyl substituents is known to critically influence biological activity, cytotoxicity, and surface-active properties . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

76476-02-3

Molecular Formula

C24H52BrN

Molecular Weight

434.6 g/mol

IUPAC Name

decyl-dodecyl-dimethylazanium;bromide

InChI

InChI=1S/C24H52N.BrH/c1-5-7-9-11-13-15-16-18-20-22-24-25(3,4)23-21-19-17-14-12-10-8-6-2;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

AXYXAGRFJFVAFQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Decyl-N,N-dimethyldodecan-1-aminium bromide can be synthesized through a quaternization reaction. This involves the reaction of N-decyl-N,N-dimethyldodecan-1-amine with an alkyl halide, such as bromide, under controlled conditions . The reaction typically occurs in an organic solvent like acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N,N-dimethyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases in a reaction mixture .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl halides, acids, and bases. The reactions are typically carried out under mild to moderate temperatures, and solvents like ethanol or acetonitrile are often used .

Major Products

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in a substitution reaction with an alkyl halide, the product would be a new quaternary ammonium compound with a different alkyl group .

Scientific Research Applications

Based on the search results, "N-Decyl-N,N-dimethyldodecan-1-aminium bromide" does not appear explicitly. However, the search results contain information on the related compounds (Di-n-dodecyl)dimethylammonium bromide and N-Decyl-N,N-dimethyldecan-1-aminium bromide , which can be used to infer potential applications.

(Di-n-dodecyl)dimethylammonium bromide

Basic Information:

  • It is a chemical compound with the molecular formula C26H56BrN and a molecular weight of 462.645 g/mol .
  • Synonyms include didodecyldimethylammonium bromide, dilauryldimethylammonium bromide, and dimethyldidodecylammonium bromide .
  • It is soluble in hot and cold water .
  • It is incompatible with oxidizing agents .

Applications:

  • Phase Transfer Catalyst: It facilitates the transfer of a reactant from one phase to another in a multiphase chemical reaction .
  • Disinfectant: It can be used as a floor disinfectant .
  • Surface-Active Agent: It can reduce the surface tension of a liquid, allowing it to spread or penetrate more easily .

N-Decyl-N,N-dimethyldecan-1-aminium bromide

Basic Information:

  • It is a chemical compound with the molecular formula C22H48BrN and a molecular weight of 406.53 .
  • CAS No: 2390-68-3 .

Applications:

  • The search results indicate its potential use as an antimicrobial agent, as quaternary ammonium compounds (QAs) with long alkyl chains exhibit bactericidal activity .
  • It is also relevant in the context of health-related effects and disinfection by-products, which suggests its use in various applications where health and safety are concerns .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural Analogues: Alkyl Chain Variations

Dodecyltrimethylammonium Bromide (DTAB)
  • Structure : Single dodecyl (C₁₂) chain with three methyl groups.
  • Molecular Formula : C₁₅H₃₄BrN .
  • Properties :
    • Lower molecular weight (308.34 g/mol) and smaller hydrophobic domain compared to DDAB.
    • Higher critical micelle concentration (CMC) due to shorter alkyl chain, reducing micellar stability .
    • Moderate antimicrobial activity; less effective than DDAB in membrane disruption .
Tetradecyltrimethylammonium Bromide (TTAB)
  • Structure : Single tetradecyl (C₁₄) chain with three methyl groups.
  • Properties :
    • Increased hydrophobicity enhances antimicrobial potency but reduces water solubility .
    • Compared to DDAB, TTAB exhibits higher cytotoxicity due to stronger membrane interactions .
N-(6-(Benzimidazolyl)hexyl)-N,N-dimethyldodecan-1-aminium Bromide (BIDAB)
  • Structure : DDAB derivative with a benzimidazole-functionalized hexyl spacer .
  • Properties :
    • Enhanced corrosion inhibition for stainless steel due to π-electron interactions from the benzimidazole group .
    • Superior to DDAB in acidizing environments (e.g., oil and gas industries) .

Gemini Surfactants

Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium Bromide)
  • Structure: Two DDAB-like monomers linked by an ethylene spacer .
  • Properties: Lower CMC and higher surface activity than DDAB due to dual charge centers . Antifungal activity increases with spacer length; hexamethylene variants outperform DDAB . Improved water solubility and thermal stability compared to monomeric quats .

Functionalized Quaternary Ammonium Salts

N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecanamido-N,N-dimethylpropan-1-aminium Bromide
  • Structure : Bicyclic terpene moiety + dodecanamido group .
  • Properties :
    • Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans) due to synergistic hydrophobic and hydrogen-bonding interactions .
    • Outperforms DDAB in biofilm disruption and fungal inhibition .
Cu(II)-Alginate Complex with DDAB Analog
  • Structure : Alginate derivatized with a cationic surfactant similar to DDAB .
  • Properties :
    • Enhanced antimicrobial activity against E. coli and S. aureus via metal-polysaccharide synergism .
    • Lower cytotoxicity than free DDAB due to controlled release from the alginate matrix .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CMC (mM) Antimicrobial MIC (µg/mL)
DDAB C₂₆H₅₆BrN 462.64 0.1–0.5 4–16
DTAB C₁₅H₃₄BrN 308.34 15–20 8–32
Ethylene-bis-DDAB Gemini C₃₄H₇₂Br₂N₂ 754.62 0.01–0.1 2–8
BIDAB C₂₈H₅₀BrN₃ 520.61 N/A N/A (Corrosion focus)

Biological Activity

N-Decyl-N,N-dimethyldodecan-1-aminium bromide (often referred to as DDAB) is a quaternary ammonium compound known for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₉BrN
  • Molecular Weight : 462.634 g/mol
  • Melting Point : 157-162 °C
  • LogP : 5.90860
  • Water Solubility : Soluble in ethanol at 0.1 g/mL

As a cationic surfactant, DDAB exhibits significant surface activity, which contributes to its antimicrobial properties. Its structure allows it to interact with lipid membranes, making it effective against various pathogens.

Synthesis Methods

DDAB can be synthesized through several methods, including:

  • Alkylation of Tertiary Amines : A primary amine reacts with epichlorohydrin followed by alkylation with halogenated precursors.
  • Direct Methylation : Involves the methylation of a tertiary amine precursor.

Antimicrobial Properties

DDAB has been extensively studied for its antibacterial and antifungal activities. Research indicates that it effectively disrupts bacterial membranes, leading to cell death. Key findings include:

  • Bactericidal Activity : DDAB demonstrated significant efficacy against E. coli and Staphylococcus aureus, achieving over 99% reduction in viable cells under appropriate conditions .
PathogenConcentration (ppm)Reduction Factor (Log CFU/ml)
E. coli5004.50
S. aureus2503.92
  • Fungal Activity : The minimal inhibitory concentration (MIC) for various fungal strains was determined, showing effectiveness against Candida albicans and Aspergillus niger at lower concentrations compared to other compounds .

Antiviral Activity

Recent studies have highlighted the virucidal properties of DDAB, particularly against enveloped viruses such as influenza:

  • Virucidal Efficacy : DDAB showed effective inactivation of avian influenza virus (AIV) at concentrations as low as 500 ppm within 30 minutes in the absence of organic matter .
Virus TypeConcentration (ppm)Inactivation Time (min)
Avian Influenza Virus50030

Case Studies

  • Application in Livestock Farms : A study demonstrated that DDAB could be a potential disinfectant for livestock environments, effectively inactivating bacteria and viruses, thereby enhancing biosecurity measures .
  • Nanostructured Lipid Carriers : Research involving nanostructured lipid carriers coated with DDAB showed promising results in glioblastoma treatment by inducing apoptosis in tumor cells through caspase activation .

Safety and Toxicity

Despite its potent biological activity, safety assessments are crucial:

  • Cytotoxicity Studies : Evaluations on human cell lines (WI-38 and Chang liver cells) indicated that DDAB exhibited low cytotoxic effects at therapeutic concentrations, making it a favorable candidate for further development in biomedical applications .

Q & A

(Basic) What are the recommended methods for synthesizing DDAB with high purity?

DDAB is typically synthesized via quaternization of tertiary amines. A common approach involves reacting N,N-dimethyldecylamine with 1-bromodecane in a polar aprotic solvent (e.g., acetonitrile) under reflux for 24–48 hours . Purification involves repeated recrystallization from ethanol/acetone mixtures to remove unreacted precursors. Yield optimization requires stoichiometric control and inert atmosphere conditions to prevent oxidation. Confirm purity via elemental analysis (C, H, N) and ¹H NMR, ensuring absence of residual solvents .

(Basic) What spectroscopic techniques are most effective for characterizing DDAB’s structural integrity?

  • ¹H NMR : Key signals include methyl protons (δ ~3.2–3.4 ppm, N⁺-(CH₃)₂) and alkyl chain protons (δ ~1.2–1.6 ppm) .
  • FTIR : Confirm quaternary ammonium formation via C-N⁺ stretching (~950 cm⁻¹) and alkyl C-H vibrations (~2850–2920 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and cation-anion interactions (e.g., O–H⋯Br hydrogen bonds in related structures) .

(Advanced) How can X-ray crystallography data resolve DDAB’s supramolecular arrangement?

Using SHELX programs (e.g., SHELXL for refinement), analyze ionic pair layers formed by bromide anions and DDAB cations. Key steps:

Data collection : High-resolution (<1.0 Å) single-crystal data to resolve alkyl chain conformations (all-trans vs. gauche defects) .

Hydrogen bonding : Identify O–H⋯Br and C–H⋯O interactions driving layer formation .

Twinning analysis : Address pseudo-inversion centers or racemic twinning via HKLF 5 format in SHELXL .

(Advanced) What experimental strategies address discrepancies in DDAB’s aggregation behavior across solvent systems?

  • Dynamic Light Scattering (DLS) : Compare hydrodynamic radii in polar (water) vs. nonpolar (hexane) solvents to assess micelle vs. reverse micelle formation .
  • Surface tension titration : Measure critical micelle concentration (CMC) in aqueous buffers; discrepancies may arise from ionic strength effects (e.g., 0.1 M NaCl reduces CMC by ~30%) .
  • TEM imaging : Cross-validate aggregation numbers with small-angle X-ray scattering (SAXS) to resolve polydispersity artifacts .

(Basic) What safety protocols are critical when handling DDAB in laboratory settings?

  • PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of aerosolized particles .
  • Spill management : Neutralize with activated carbon; avoid aqueous release due to ecotoxicity .

(Advanced) How does DDAB’s critical micelle concentration (CMC) vary under different ionic strengths?

  • Methodology : Conduct conductivity titrations at 25°C in NaCl solutions (0–0.5 M). Plot specific conductivity vs. concentration; CMC is the inflection point .
  • Trends : Increasing ionic strength screens electrostatic repulsion, lowering CMC (e.g., from ~0.8 mM in pure water to ~0.5 mM in 0.1 M NaCl) .
  • Validation : Compare with pyrene fluorescence (I₁/I₃ ratio) to confirm micellization thresholds .

(Advanced) How can computational models predict DDAB’s solvent interactions and aggregation dynamics?

  • Molecular Dynamics (MD) : Simulate DDAB in explicit solvents (e.g., water/chloroform) using CHARMM36 force fields. Analyze radial distribution functions (RDFs) for bromide counterion binding .
  • QSAR studies : Correlate C₃₀H₆₃BrN’s physicochemical parameters (rotatable bonds: 15, Csp³ fraction: 1.0) with membrane disruption efficacy .
  • COMSO-RS : Predict solvation free energy in ionic liquids for phase-transfer catalysis applications .

(Basic) How is DDAB utilized in nanoparticle surface modification?

DDAB acts as a cationic stabilizer in gold/silver nanoparticle synthesis:

Synthesis : Mix DDAB (1–5 mM) with metal precursors (e.g., HAuCl₄) in toluene.

Characterization : Zeta potential >+30 mV confirms electrostatic stabilization .

Functionalization : Ligand exchange with thiolated probes for biosensing applications .

(Advanced) What analytical challenges arise in quantifying DDAB degradation products?

  • HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water. Detect degradation products (e.g., decyl alcohol) via MRM transitions .
  • Interference mitigation : Ion-pairing reagents (e.g., sodium dodecyl sulfate) improve peak resolution for quaternary ammonium fragments .

(Advanced) How does DDAB’s crystal packing influence its thermal stability?

  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C correlates with dense ionic layers resisting thermal disruption .
  • DSC : Endothermic peaks at ~150°C reflect alkyl chain melting; compare with XRD data to link phase transitions to structural rearrangements .

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